molecular formula C13H16O3 B13106381 Ethyl 2-methyl-3-oxo-4-phenylbutanoate

Ethyl 2-methyl-3-oxo-4-phenylbutanoate

Cat. No.: B13106381
M. Wt: 220.26 g/mol
InChI Key: OUHGZJIVXDXXMN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H16O3. It is a derivative of butanoic acid and is characterized by the presence of an ethyl ester group, a phenyl group, and a keto group. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by an intramolecular aldol condensation to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ACE inhibitors, the compound undergoes enzymatic reactions that lead to the formation of active pharmaceutical ingredients. The keto group plays a crucial role in these reactions, facilitating the formation of key intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-3-oxo-4-phenylbutanoate is unique due to its specific structural features, such as the presence of a methyl group at the second position and a phenyl group at the fourth position. These structural characteristics impart distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Ethyl 2-methyl-3-oxo-4-phenylbutanoate, an organic compound with the molecular formula C12_{12}H14_{14}O3_3, is recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and applications in research, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is categorized as an α-ketoester. Its structure features a carbonyl group adjacent to an ester functional group, which is crucial for its reactivity and biological activity.

Chemical Formula: C12_{12}H14_{14}O3_3
Molecular Weight: 218.24 g/mol
CAS Number: 718-08-1

1. Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of various biologically active compounds. It is particularly noted for its role in synthesizing pyrazolone derivatives and pyrrolinylaminopyrimidine analogs, which have implications in cancer therapy due to their ability to inhibit AP-1 and NF-κB mediated gene expression.

2. Biological Activity

The compound has demonstrated notable biological activities, including:

  • Antitumor Activity: Research indicates that derivatives synthesized from this compound exhibit significant antitumor effects against various cancer cell lines. For instance, studies involving similar compounds have shown a reduction in cell viability in Ehrlich Ascites Carcinoma (EAC) models .
  • Antioxidant Properties: The compound's derivatives have been shown to enhance antioxidant capacity, which is vital for protecting cells from oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Gene Expression Modulation: Compounds derived from this ketoester can inhibit transcription factors such as NF-κB and AP-1, leading to altered gene expression profiles that may promote apoptosis in cancer cells.
  • Enzyme Interaction: The compound undergoes enzymatic transformations that yield active metabolites capable of modulating various biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant reduction in tumor cell viability in EAC models
AntioxidantEnhanced total antioxidant capacity observed in treated tissues
Enzyme InteractionActive metabolites from biotransformation modulate cellular functions

Case Study: Antitumor Effects

A study evaluated the antitumor effects of compounds derived from this compound against EAC cells. Mice treated with these compounds exhibited a complete reduction in tumor viability alongside improved liver and kidney function parameters, indicating low toxicity and high efficacy .

Applications in Scientific Research

This compound is utilized across various fields:

  • Pharmaceutical Development: As a precursor for synthesizing drugs targeting cancer and other diseases.
  • Biochemical Research: Used in studies involving enzyme-catalyzed reactions and metabolic pathways .
  • Chemical Synthesis: Acts as an intermediate for creating complex organic molecules with potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-methyl-3-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)10(2)12(14)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGZJIVXDXXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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